1-Bromo-3-(2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a brominated ketone with a methylthio group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 3-(2-(methylthio)phenyl)propan-2-amine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-3-(2-(methylthio)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a methylthio group.
1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one: Contains an additional bromine atom on the phenyl ring.
Uniqueness
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom and a methylthio group, suggests interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C11H13BrOS
- Molecular Weight : Approximately 287.22 g/mol
Structural Features
The compound consists of:
- A bromine atom which may influence its reactivity.
- A methylthio group that can enhance lipophilicity and biological interactions.
- A propan-2-one moiety that contributes to its chemical behavior.
This compound has been investigated for its potential to interact with various enzymes and receptors. The presence of the bromine atom is thought to enhance binding affinity to biological targets, which may lead to inhibition or activation of specific biochemical pathways.
Potential Interactions
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent research highlights the anticancer properties of similar compounds within the same structural class. For instance, compounds with analogous structures have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of structurally related compounds reported IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for therapeutic applications in oncology .
Compound | IC50 (nM) | Cell Line |
---|---|---|
CA-4 | 3.9 | MCF-7 |
This compound | TBD | TBD |
Antimicrobial Activity
Research into the antimicrobial properties of this compound is ongoing. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves bromination reactions. The synthetic pathway can be optimized for yield and purity, which is crucial for biological testing.
Synthetic Route Overview
- Starting Material : 3-(2-(methylthio)phenyl)propan-2-one
- Reagent : N-bromosuccinimide (NBS)
- Solvent : Methanol
- Yield : Approximately 76.8% under optimized conditions .
Comparison with Similar Compounds
This compound shares structural similarities with several other compounds known for their biological activities. Understanding these relationships can provide insights into its potential applications.
Compound Name | Structural Features | Notable Activity |
---|---|---|
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one | Ethyl group addition | Anticancer activity |
1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one | Ethyl group at different position | Antimicrobial properties |
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-3-(2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
VDLHSPCOWAZROX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CC(=O)CBr |
Origin of Product |
United States |
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